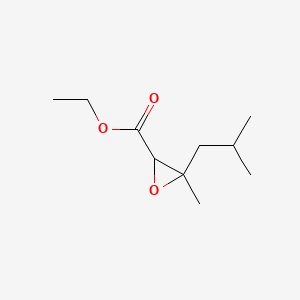

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-3-isobutyloxirane-2-carboxylate with a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but typically involve specific temperature, pressure, and solvent choices .

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be compared with other similar compounds, such as:

Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate: Differing in the spatial arrangement of substituents around the epoxide ring.

Ethyl 3-methyl-3-isobutyloxirane-2-carboxylate: Lacking the cis configuration.

Ethyl 3-methyl-3-isobutyloxirane-2-carboxylate derivatives: Various derivatives with different functional groups attached to the oxirane ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Introduction

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate, a compound with the molecular formula C10H18O3 and a molar mass of 186.25 g/mol, is an epoxide derivative that exhibits significant biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3 |

| Molar Mass | 186.25 g/mol |

| CAS Number | 24222-12-6 |

| EINECS Number | 246-091-2 |

The structural features of this compound contribute to its reactivity and biological activity, particularly due to the presence of the epoxide functional group which is known for its role in various chemical reactions and biological interactions .

Antiviral Properties

Research indicates that compounds similar to this compound have shown promise as antiviral agents. In particular, studies have focused on their ability to inhibit HIV protease activity, which is crucial for the maturation of the virus. The mechanism involves binding to the active site of the HIV protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication .

Antimicrobial Effects

The antimicrobial properties of epoxides are well-documented. This compound has been evaluated for its effectiveness against various bacterial strains. The epoxide group enhances its reactivity towards nucleophiles, which may contribute to its ability to disrupt microbial cell membranes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, indicating potential as an anticancer agent. The specific pathways involved in this process are still under investigation but may include modulation of cell cycle regulators and induction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves epoxidation reactions using reagents such as mCPBA (meta-Chloroperoxybenzoic acid). This method has been shown to yield high purity and good yields in a short reaction time, making it a preferred approach in synthetic organic chemistry .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of HIV protease activity in vitro. The most effective compounds were found to have a specific structural configuration that enhanced their binding affinity .

- Cytotoxicity : Research conducted on various cancer cell lines revealed that certain concentrations of this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent .

Properties

CAS No. |

24222-12-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

PUIUZWMTQGBAIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.